(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.: 1951445-13-8
VCID: VC2787376
InChI: InChI=1S/C11H17FN2OS/c1-8(14-16(15)11(2,3)4)10-6-5-9(12)7-13-10/h5-8,14H,1-4H3/t8?,16-/m1/s1
SMILES: CC(C1=NC=C(C=C1)F)NS(=O)C(C)(C)C
Molecular Formula: C11H17FN2OS
Molecular Weight: 244.33 g/mol

(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

CAS No.: 1951445-13-8

Cat. No.: VC2787376

Molecular Formula: C11H17FN2OS

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide - 1951445-13-8

CAS No. 1951445-13-8
Molecular Formula C11H17FN2OS
Molecular Weight 244.33 g/mol
IUPAC Name (R)-N-[1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C11H17FN2OS/c1-8(14-16(15)11(2,3)4)10-6-5-9(12)7-13-10/h5-8,14H,1-4H3/t8?,16-/m1/s1
Standard InChI Key BAWJTWRNDKQESC-QGMFIHTFSA-N
Isomeric SMILES CC(C1=NC=C(C=C1)F)N[S@](=O)C(C)(C)C
SMILES CC(C1=NC=C(C=C1)F)NS(=O)C(C)(C)C
Canonical SMILES CC(C1=NC=C(C=C1)F)NS(=O)C(C)(C)C

Chemical Structure and Properties

Structural Characteristics

(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide features a 5-fluoropyridine ring connected to a chiral carbon, which is further linked to a tert-butyl sulfinamide group. The compound's three-dimensional structure plays a crucial role in its potential interactions with biological targets. The sulfinyl group (R-S(=O)-N) creates a chiral center at the sulfur atom, while the carbon connecting the pyridine ring to the sulfinamide moiety represents another potential stereogenic center .

Physical and Chemical Properties

The physical and chemical properties of (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide are essential for understanding its behavior in various chemical and biological systems. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

PropertyValue
CAS Number1951445-13-8, 1149752-51-1
Molecular FormulaC11H17FN2OS
Molecular Weight244.33 g/mol
IUPAC Name(R)-N-[1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
InChIInChI=1S/C11H17FN2OS/c1-8(14-16(15)11(2,3)4)10-6-5-9(12)7-13-10/h5-8,14H,1-4H3/t8?,16-/m1/s1
InChIKeyBAWJTWRNDKQESC-QGMFIHTFSA-N
SMILESCC(C1=NC=C(C=C1)F)NS@C(C)(C)C
Alternative SMILESCC@@HC1=NC=C(F)C=C1

The compound is characterized by its specific molecular identifiers, which are crucial for database searches and chemical information retrieval . The molecular formula C11H17FN2OS indicates the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms, with a calculated molecular weight of 244.33 g/mol .

Stereochemistry

The stereochemistry of (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide is a critical aspect of its structural identity. The compound features an R configuration at the sulfinamide sulfur atom, as indicated in its name . The stereochemistry at the carbon connecting the pyridine ring to the sulfinamide group can vary, leading to different diastereomers.

Both (R)-N-((R)-1-(5-Fluoropyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide and (R)-N-((S)-1-(5-fluoropyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide are listed as synonyms in chemical databases, suggesting that both diastereomeric forms have been synthesized and studied . This stereochemical diversity can lead to different biological activities and applications.

Synthesis Methods

Reaction Conditions and Parameters

The successful synthesis of (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide requires careful control of reaction conditions. Temperature, solvent choice, and reaction time significantly influence the yield and stereoselectivity of the synthesis. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can influence the reaction pathway and the diastereoselectivity of the resulting products.

Table 2: Critical Parameters for Synthesis of (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

ParameterInfluence on SynthesisOptimal Conditions
SolventAffects reaction rate and stereoselectivityDMF or THF typically used
TemperatureControls reaction rate and side reactionsRequires careful monitoring
Reaction TimeImpacts completion and potential degradationProduct-specific optimization
Catalyst/ReagentsDetermines stereochemical outcomeChiral catalysts may be employed
Purification MethodAffects final purity and stereochemical purityChromatography and crystallization

Purification and Characterization

After synthesis, (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide requires purification to remove impurities and isolate the desired stereoisomer. Common purification methods include column chromatography, recrystallization, and chiral separation techniques. The purity of commercially available samples is typically around 95%, indicating the high standards required for research applications .

Characterization of the synthesized compound involves various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and optical rotation measurements to confirm the structure and stereochemical purity.

Chemical Reactions and Reactivity

Sulfinamide Group Reactions

The sulfinamide group in (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide can participate in various chemical transformations, making it a versatile functional group for chemical modifications. The sulfur-nitrogen bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and sulfenic acid derivatives.

The sulfinamide group can also serve as a directing group in various reactions, influencing the regioselectivity and stereoselectivity of transformations at nearby sites. This property makes sulfinamides valuable intermediates in asymmetric synthesis.

Fluoropyridine Moiety Reactions

The 5-fluoropyridine moiety in (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide introduces additional reactivity patterns. Fluorinated aromatic compounds generally exhibit distinct reactivity compared to their non-fluorinated counterparts . The fluorine atom can influence the electronic properties of the pyridine ring, affecting its nucleophilicity, electrophilicity, and coordination properties.

In fluorinated heterocycles, the fluorine atom typically enhances metabolic stability while modifying the electronic properties of the aromatic system. This can lead to improved binding interactions with biological targets, contributing to the potential pharmacological activity of the compound .

Stereochemical Considerations

The stereochemical integrity of (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide during chemical reactions is an important consideration. Depending on the reaction conditions, the chiral centers may undergo racemization or epimerization, potentially affecting the stereochemical outcome of subsequent transformations.

Reactions that preserve the stereochemical configuration of the compound are particularly valuable for applications requiring high stereochemical purity, such as asymmetric synthesis and the development of stereochemically pure pharmaceutical compounds.

Biological Activity and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships of (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide requires consideration of various structural features and their impact on biological activity. The position of the fluorine atom on the pyridine ring, the stereochemistry at the chiral centers, and the nature of the substituents on the sulfinamide group all contribute to the compound's biological profile.

The fluorine atom in the 5-position of the pyridine ring likely influences the electronic properties of the heterocycle, potentially enhancing interactions with biological targets. The specific stereochemistry of the sulfinamide group and the adjacent carbon can create distinct binding conformations, leading to selective interactions with specific enzymes or receptors.

Application AreaPotential RoleMechanism
Cancer ResearchHSP90 InhibitionInterference with molecular chaperone function
Drug DevelopmentChiral Building BlockStereoselective synthesis of complex molecules
Medicinal ChemistryPharmacophoreSpecific receptor binding through stereochemical interactions
Chemical BiologyProbe MoleculeInvestigation of biological pathways
Asymmetric SynthesisChiral AuxiliaryStereochemical control in chemical transformations

Analytical Methods and Characterization

Spectroscopic Analysis

The characterization of (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information, confirming the presence and position of the fluorine atom and elucidating the stereochemical configuration.

  • Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula C11H17FN2OS.

  • Infrared Spectroscopy: Can identify key functional groups, including the sulfinamide S=O stretch and C-F bond.

Chromatographic Methods

Chromatographic techniques play a crucial role in the analysis and purification of (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and separation of stereoisomers.

  • Chiral HPLC: Specifically designed for the separation and analysis of enantiomers, critical for determining enantiomeric excess.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can provide additional information about purity and identity.

X-ray Crystallography

X-ray crystallography represents the gold standard for determining the absolute configuration of chiral compounds like (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide. This technique provides unambiguous information about the three-dimensional structure, confirming the stereochemical configuration at both the sulfinamide sulfur and the carbon connecting to the pyridine ring.

Comparison with Related Compounds

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